molecular formula C22H12Cl4N2O4 B1680235 NSC636819 CAS No. 1618672-71-1

NSC636819

Cat. No.: B1680235
CAS No.: 1618672-71-1
M. Wt: 510.1 g/mol
InChI Key: YYZPXBXVBQSBDG-IJIVKGSJSA-N
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Description

NSC636819 is a synthetic organic compound with the molecular formula C22H12Cl4N2O4 and a molecular weight of 510.1 g/mol This compound is known for its unique structural features, including two dichlorophenyl groups and two nitro groups attached to a benzene ring

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as an inhibitor of specific enzymes, such as KDM4A/KDM4B.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

NSC636819 acts as a competitive and selective inhibitor of KDM4A and KDM4B . It has been shown to completely block their demethylating activity toward H3K9me3 . The compound interacts with these enzymes, affecting their function and altering the biochemical reactions they are involved in .

Cellular Effects

In cellular processes, this compound has been observed to induce apoptosis in LNCaP prostate cancer cells . It does not affect normal PNT2 cells . The compound influences cell function by up-regulating RB1 and CDH1 tumor suppressor genes and down-regulating IGF1R, FGFR3, CCNE2, AURKA, and AURKB oncogenes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the histone demethylase activity of KDM4A and KDM4B . This inhibition blocks the demethylating activity of these enzymes toward H3K9me3 . The compound’s interaction with these biomolecules leads to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to have a stable effect on the inhibition of KDM4A and KDM4B . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is not currently available.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported yet .

Metabolic Pathways

This compound is involved in the metabolic pathways related to histone demethylation . It interacts with the enzymes KDM4A and KDM4B, affecting their function and the overall metabolic flux .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC636819 typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

NSC636819 undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-diaminobenzene: Similar structure but with amine groups instead of nitro groups.

    1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of nitro groups.

Uniqueness

Its ability to inhibit specific enzymes like KDM4A/KDM4B sets it apart from other similar compounds.

Properties

IUPAC Name

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZPXBXVBQSBDG-IJIVKGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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